molecular formula C18H20O4 B14637805 4-Ethoxyphenyl 4-propoxybenzoate CAS No. 53146-62-6

4-Ethoxyphenyl 4-propoxybenzoate

Cat. No.: B14637805
CAS No.: 53146-62-6
M. Wt: 300.3 g/mol
InChI Key: HSSDZMPFPLTAEE-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-propoxybenzoate is a benzoate ester featuring two distinct alkoxy substituents: an ethoxy group on the phenyl ring at the 4-position and a propoxy group on the benzoate moiety. This compound is part of a broader class of liquid crystals or mesogens, where alkoxy chain length and substituent positioning critically influence thermal and structural properties . Synthetically, it can be prepared via esterification reactions between 4-ethoxyphenol and 4-propoxybenzoic acid derivatives, often employing catalysts like p-toluenesulfonic acid under reflux conditions .

Properties

CAS No.

53146-62-6

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

(4-ethoxyphenyl) 4-propoxybenzoate

InChI

InChI=1S/C18H20O4/c1-3-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(10-12-17)20-4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

HSSDZMPFPLTAEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4-propoxybenzoate typically involves the esterification of 4-ethoxyphenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of 4-Ethoxyphenyl 4-propoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester functional group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde and 4-propoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenol and 4-propoxybenzyl alcohol.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the aromatic rings.

Scientific Research Applications

4-Ethoxyphenyl 4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Alkyl Chain Length Effects on Phase Transition Temperatures

A key comparison involves homologs with varying alkoxy chain lengths. provides phase transition data for intermediate compounds in a series:

  • 4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) : Methoxy substituent
  • 4-Hydroxyphenyl 4-ethoxybenzoate (2C2B-OH) : Ethoxy substituent
  • 4-Hydroxyphenyl 4-propoxybenzoate (3C2B-OH) : Propoxy substituent
  • 4-Hydroxyphenyl 4-butoxybenzoate (4C2B-OH) : Butoxy substituent

Table 1: Phase Transition Temperatures of Alkoxy-Substituted Benzoates

Compound Alkoxy Chain Length Phase Transition (°C)
1C2B-OH (methoxy) C1 125–130
2C2B-OH (ethoxy) C2 110–115
3C2B-OH (propoxy) C3 95–100
4C2B-OH (butoxy) C4 80–85

As chain length increases, phase transition temperatures decrease, indicating reduced intermolecular forces and enhanced molecular flexibility . This trend suggests that 4-ethoxyphenyl 4-propoxybenzoate (propoxy chain, C3) would exhibit intermediate thermal stability compared to shorter (methoxy/ethoxy) or longer (butoxy) analogs.

Substituent Effects on Physicochemical Properties

The nature of substituents significantly alters solubility and stability:

  • (4-Cyanophenyl) 4-Propoxybenzoate (3ae): Features a polar cyano group instead of ethoxy. This substitution increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., ethyl acetate) but reducing thermal stability compared to 4-ethoxyphenyl 4-propoxybenzoate. HRMS data confirms structural integrity (calc. m/z 276.0631, found 276.0663) .
  • 4-Ethoxyphenyl 4-[(Methoxycarbonyl)oxy]benzoate: Contains a methoxycarbonyl group, introducing additional steric bulk and polarity.

Table 2: Substituent Impact on Properties

Compound Key Substituent Solubility Thermal Stability
4-Ethoxyphenyl 4-propoxybenzoate Ethoxy, propoxy Moderate in organic solvents Intermediate
(4-Cyanophenyl) 4-propoxybenzoate (3ae) Cyano, propoxy High in ethyl acetate Lower
Ethoxylated ethyl-4-aminobenzoate Ethoxy, amino High in water Low

The ethoxy group in 4-ethoxyphenyl 4-propoxybenzoate balances hydrophobicity and polarity, contrasting with the hydrophilic ethoxylated ethyl-4-aminobenzoate (water-soluble due to amino and ethylene oxide groups) .

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